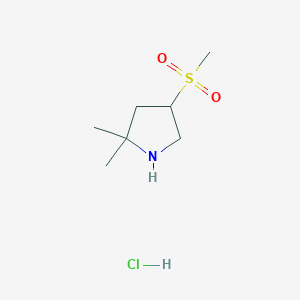

2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride

Description

2,2-Dimethyl-4-methylsulfonylpyrrolidine hydrochloride is a pyrrolidine derivative characterized by a sulfonyl group at the 4-position and two methyl groups at the 2,2-positions of the pyrrolidine ring. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical applications. The methylsulfonyl group (-SO₂CH₃) introduces strong electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the dimethyl substituents confer steric hindrance and modulate conformational flexibility .

Properties

IUPAC Name |

2,2-dimethyl-4-methylsulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2)4-6(5-8-7)11(3,9)10;/h6,8H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPKZNDOPZCJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)S(=O)(=O)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of 2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.

Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methylsulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of substituted pyrrolidine hydrochlorides. Key structural analogues include:

(a) 3-(2-Chloro-4-methylphenoxy)pyrrolidine Hydrochloride

- Structure: Pyrrolidine with a 2-chloro-4-methylphenoxy group at the 3-position.

- Applications : Likely used in agrochemicals due to its halogenated aromatic moiety.

(b) SS13 [(2S,3S,4R)-2-Tridecylpyrrolidine-3,4-diol Hydrochloride]

- Structure : Pyrrolidine with a long-chain tridecyl group at the 2-position and vicinal diol groups at 3,4-positions.

- Key Differences : The tridecyl chain confers significant hydrophobicity, while the diol groups enable hydrogen bonding. In contrast, the target compound’s methylsulfonyl group enhances polarity and hydrogen-bond acceptor capacity .

- Biological Relevance : SS13 exhibits apoptotic activity, suggesting substituent-dependent biological targeting .

(c) {2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine Hydrochloride

- Structure : Benzylamine derivative with a pyrrolidine-sulfonyl moiety.

- Key Differences : The sulfonyl group is linked to a phenyl ring rather than the pyrrolidine core, altering electronic distribution and steric accessibility. This compound may exhibit enhanced receptor-binding specificity compared to the target molecule .

Physicochemical Properties

The table below summarizes critical physicochemical parameters of selected pyrrolidine derivatives:

Key Observations :

Biological Activity

2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications supported by research findings.

Chemical Structure and Properties

- Molecular Formula : C7H16ClNO2S

- CAS Number : 2377032-48-7

- Structural Features : The compound features a pyrrolidine ring substituted with a methylsulfonyl group at the 4-position and two methyl groups at the 2-position, which contribute to its unique reactivity and biological interactions.

The biological activity of 2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methylsulfonyl group serves as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. This interaction can modulate the activity of target proteins, leading to various biological effects such as enzyme inhibition or receptor modulation.

Anticancer Properties

Research indicates that compounds similar to 2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride exhibit anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values (GI50) for these compounds suggest significant potency against cancer cells compared to standard chemotherapeutic agents .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in cancer progression. Its structural characteristics allow it to interact with specific kinases that are overexpressed in various cancers, thereby providing a rationale for its use as a therapeutic agent .

Case Studies

- In Vitro Studies : In vitro cytotoxicity assays have demonstrated that 2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride can effectively inhibit the proliferation of cancer cell lines. For example, a study reported that certain synthesized derivatives exhibited strong inhibitory potential against MCF-7 cells with a GI50 value significantly lower than conventional drugs like cisplatin .

- Molecular Docking Studies : Computational approaches such as molecular docking have revealed substantial binding affinities between the compound and various protein targets involved in cancer pathways. These studies suggest that the compound's design can be optimized for improved efficacy against specific targets.

Comparative Analysis

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-4-methylsulfonylpyrrolidine;HCl | Electrophilic interaction with nucleophiles | Anticancer, enzyme inhibition |

| Pyrrolidine | Basic structure without functional modifications | Limited biological activity |

| Pyrrolidine derivatives | Varies based on substitutions | Potentially enhanced biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.